UK-5099 is a potent and selective inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex essential for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] This transport step is a critical node in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Due to its high potency, UK-5099 serves as a benchmark chemical tool for investigating cellular energy metabolism, particularly in studies related to metabolic disorders and cancer.[1][4][5]
Substituting UK-5099 with earlier, less potent inhibitors like α-cyanocinnamate derivatives can compromise data quality due to the need for significantly higher concentrations, which increases the risk of off-target effects. For instance, the trypanosomal pyruvate carrier is largely insensitive to α-cyano-4-hydroxycinnamate (Ki = 17 mM) but is completely blocked by UK-5099 at micromolar concentrations.[6][7] While thiazolidinediones (TZDs) like Mitoglitazone also inhibit the MPC, they exhibit lower potency and different binding kinetics, including greater reversibility, which may not be suitable for applications requiring sustained, near-complete inhibition.[8][9] Using compounds with different potency and specificity profiles makes cross-study comparisons difficult and can lead to ambiguous or irreproducible results.
UK-5099 demonstrates exceptional potency in functional assays, inhibiting pyruvate-dependent oxygen consumption with an IC50 of 52.6 ± 8.3 nM in reconstituted human MPC1L/MPC2 systems.[10] In the same direct comparative study, the thiazolidinedione Mitoglitazone, another MPC inhibitor, was significantly less potent, with an IC50 of 2.7 ± 0.8 µM.[10] This represents a ~50-fold higher potency for UK-5099, allowing for effective target inhibition at much lower concentrations.
| Evidence Dimension | IC50 of Pyruvate Transport Inhibition |
| Target Compound Data | 52.6 ± 8.3 nM |
| Comparator Or Baseline | Mitoglitazone: 2.7 ± 0.8 µM (2700 nM) |
| Quantified Difference | ~51-fold higher potency than Mitoglitazone |
| Conditions | Pyruvate transport inhibition in proteoliposomes containing purified human MPC1L/MPC2 hetero-dimer. |
Higher potency allows for the use of lower concentrations, minimizing potential off-target effects and reducing reagent costs for consistent, reliable metabolic blockade.
A key process-related advantage of UK-5099 is its persistent inhibitory effect, which contrasts with the reversible action of thiazolidinedione (TZD) inhibitors.[10] In a study using intact cells, the inhibitory effect of UK-5099 on pyruvate oxidation persisted even after a washout procedure. In contrast, the inhibition by TZD compounds was reversed upon washing and permeabilization of the cells, restoring normal pyruvate oxidation rates.[10]
| Evidence Dimension | Inhibition Persistence After Washout |
| Target Compound Data | Inhibition of pyruvate oxidation was persistent |
| Comparator Or Baseline | Thiazolidinediones (TZDs): Inhibitory effect was reversible |
| Quantified Difference | Qualitative difference in reversibility |
| Conditions | Intact cells treated with inhibitors, followed by a washout procedure before measurement of pyruvate oxidation. |
For experiments requiring stable, long-term blockade of pyruvate transport without the complication of inhibitor dissociation, UK-5099 provides a more reliable and persistent effect than reversible TZD-class inhibitors.
UK-5099 is readily soluble in common laboratory solvents, facilitating the preparation of high-concentration stock solutions for reliable dosing in experiments. It is soluble in DMSO up to 100 mM (28.83 mg/mL).[10] This high solubility is critical for creating concentrated stocks that can be diluted into aqueous experimental media with minimal solvent carryover, ensuring that the final solvent concentration does not impact cellular or mitochondrial function. The ability to prepare stable, high-concentration solutions is a key practical advantage for ensuring experimental reproducibility.
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | Soluble up to 100 mM (28.83 mg/mL) |
| Comparator Or Baseline | General laboratory requirement for stock solutions |
| Quantified Difference | Meets and exceeds standard requirements for high-concentration stock preparation |
| Conditions | Standard laboratory conditions for solvent preparation. |
High solubility in DMSO ensures easy and reproducible preparation of stock solutions, preventing precipitation issues and minimizing the final solvent concentration in assays, which is critical for data integrity.
For research requiring a potent and sustained blockade of mitochondrial pyruvate import to study the Warburg effect or force a metabolic shift from oxidative phosphorylation to aerobic glycolysis.[10] The high potency and persistent action of UK-5099 make it the right choice for long-term cell culture experiments designed to investigate cancer cell adaptation, stem-like properties, and resistance to therapy.[10]
Ideal for studies on glucose-stimulated insulin secretion where a precise and potent inhibition of the MPC is required to determine the role of mitochondrial pyruvate metabolism. Its ability to rapidly increase glucose uptake in myocytes makes it a valuable tool for dissecting the metabolic signaling pathways targeted by antidiabetic drugs like thiazolidinediones, but with a more direct and potent mechanism.[1]
When the experimental goal is to create a clean and potent metabolic block to study the compensatory activation of alternative pathways, such as fatty acid oxidation or glutaminolysis. The well-characterized, nanomolar potency of UK-5099 ensures a reliable inhibition of the primary target, allowing for clearer interpretation of downstream metabolic flux changes.[11]